molecular formula C7H13NO2 B11749283 1-(Morpholin-3-yl)propan-2-one

1-(Morpholin-3-yl)propan-2-one

Cat. No.: B11749283
M. Wt: 143.18 g/mol
InChI Key: SCWSTFVHMXJAOX-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)propan-2-one is a chemical compound that features a morpholine ring attached to a propanone backbone. This compound is of interest due to its unique structure, which combines the properties of both morpholine and ketone functional groups. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Morpholin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. For instance, the reaction of morpholine with 3-chloropropanone in the presence of a base can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Morpholin-3-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-3-yl)propan-2-one is unique due to its specific combination of a morpholine ring and a ketone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-morpholin-3-ylpropan-2-one

InChI

InChI=1S/C7H13NO2/c1-6(9)4-7-5-10-3-2-8-7/h7-8H,2-5H2,1H3

InChI Key

SCWSTFVHMXJAOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1COCCN1

Origin of Product

United States

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